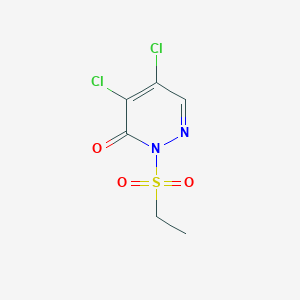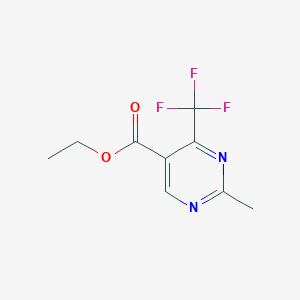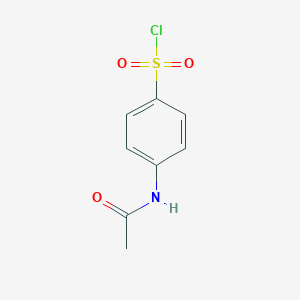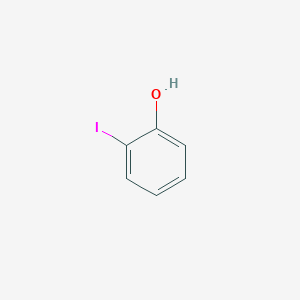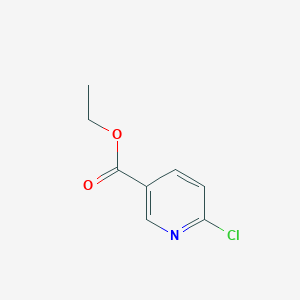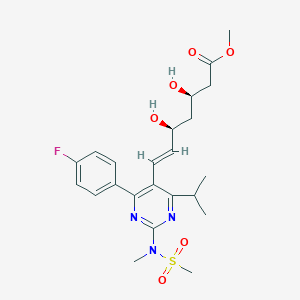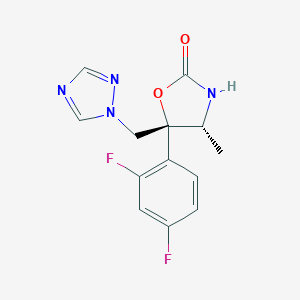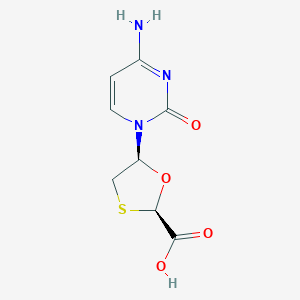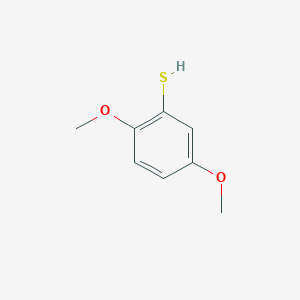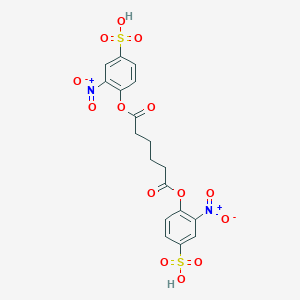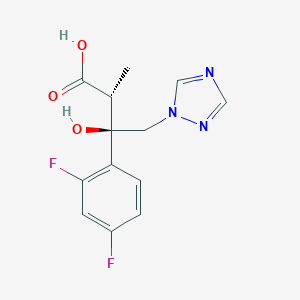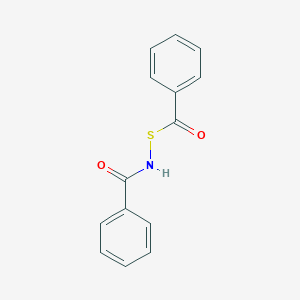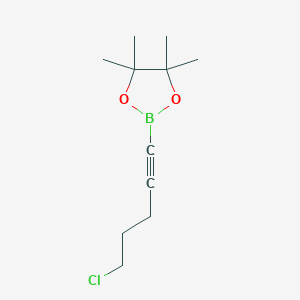
2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C11H18BClO2 . The InChI Key is UPVHIBLXQNNITH-UHFFFAOYSA-N . The SMILES string representation is CSi©C#CCCCCl .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a molecular weight of 228.52300 g/mol . The density is 1.0422 g/mL at 25ºC . The flash point is 110ºC .
Applications De Recherche Scientifique
Chemical Properties and Uses
- This compound is primarily known as an allylating reagent useful in preparing homoallylic alcohols and amines, characterized by NMR and can be purified by distillation. It's soluble in organic solvents and commercially available as a colorless clear liquid (Ramachandran & Gagare, 2010).
Inhibitory Activity and Synthesis
- A study described the synthesis of derivatives of this compound, showcasing their inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
Structural Characterization
- The structure of related compounds has been characterized by spectroscopy and X-ray diffraction. DFT calculations have been used for comparative analysis of spectroscopic data and conformation analysis (Wu et al., 2021).
Application in Silicon-Based Drugs
- The compound has been used as a building block for the synthesis of biologically active derivatives and for the alternative synthesis of retinoid agonists like disila-bexarotene (Büttner et al., 2007).
Application in Organic Synthesis
- It's used in the preparation of polymers and other organic compounds, demonstrating the versatility and wide-ranging applicability in synthetic chemistry (Liao et al., 2022).
Propriétés
IUPAC Name |
2-(5-chloropent-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BClO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h5,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWSHBYUQAXFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565574 | |
| Record name | 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
159087-42-0 | |
| Record name | 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)
